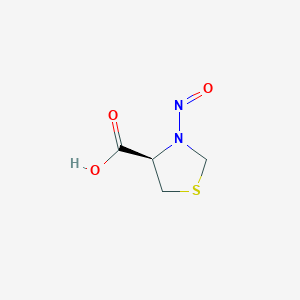

N-Nitrosothioproline

描述

准备方法

Synthetic Routes and Reaction Conditions: N-Nitrosothioproline is synthesized through the nitrosation of thioproline. Thioproline itself is formed by the condensation of cysteine with formaldehyde . The nitrosation process involves the reaction of thioproline with nitrite under acidic conditions .

Industrial Production Methods: The reaction conditions typically include maintaining an acidic environment to facilitate the nitrosation process .

化学反应分析

Kinetics of Nitrosation Reaction

The formation of N-nitrosothioproline follows a pH-dependent, nitrite-driven pathway. Key kinetic parameters include:

Rate Equation :

At pH 2.0 and 37°C, the rate constant is 49.4 M⁻²·sec⁻¹ .

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Rate constant () | 49.4 M⁻²·sec⁻¹ | pH 2.0, 37°C | |

| Reaction order (nitrite) | First-order | pH 2.0–3.0 | |

| Temperature dependence | Accelerates at 37°C | Physiological conditions |

Mechanistic Pathways

Nitrosation occurs through two competing routes:

S-Nitrosation Followed by Intramolecular Transfer

- Initial S-nitrosation : Nitrosonium ion (H₂NO₂⁺) reacts with the sulfur atom of thioproline .

- Nitroso group transfer : The nitroso group migrates intramolecularly to the nitrogen atom, facilitated by a boat conformation of the intermediate .

- Rate-limiting step : Deprotonation of the nitrogen atom (evidenced by primary isotope effects) .

Direct N-Nitrosation

- Dominates at high nitrite concentrations (≥20 mM) and pH >3.0 .

- Involves dinitrogen trioxide (N₂O₃) as the nitrosating agent .

Catalytic Effects and Scavenging Behavior

Thioproline exhibits dual functionality:

Nitrite Scavenging

- At 20 mM, thioproline inhibits >90% of carcinogenic N-nitroso-N-benzylmethylamine formation by competing for nitrite .

- Reaction efficiency: 1,000-fold faster than proline nitrosation under identical conditions .

Catalyst Dependence

| Catalyst | Effect on Rate Constant () | Mechanism |

|---|---|---|

| Cl⁻, Br⁻, SCN⁻ | Increase via nitrosyl halide formation | Electrophilic attack on nitrogen |

| Thiourea | Accelerates through NO⁺ transfer | Stabilizes reactive intermediates |

Biological Relevance

- Endogenous formation : Macrophages produce 4 µM NTCA after 72 hours via in vitro nitrosation of thioproline .

- Detoxification role : Reduces carcinogenic N-nitrosamine levels in vivo by diverting nitrite from amine precursors .

Stability and Degradation

- pH sensitivity : Degrades under strongly acidic conditions (pH <1.5) via denitrosation .

- Thermal stability : Stable at physiological temperatures but decomposes above 60°C .

Comparative Reaction Dynamics

| Feature | Thioproline Nitrosation | Proline Nitrosation |

|---|---|---|

| Rate constant (M⁻²·sec⁻¹) | 49.4 | 0.05 |

| Primary nitrosating agent | H₂NO₂⁺ | N₂O₃ |

| Biological abundance | Major urinary metabolite | Minor component |

科学研究应用

Cancer Prevention and Mechanisms

NTP is recognized for its potential role in cancer prevention due to its ability to trap nitrites, which are precursors to carcinogenic N-nitroso compounds. Research has indicated that compounds like NTP can inhibit the formation of harmful nitrosamines, thereby reducing the risk of cancers associated with dietary nitrosamines, particularly gastric cancer.

- Nitrite Trapping : NTP's effective nitrite-trapping capacity may prevent the formation of carcinogenic nitrosamines in the stomach, thus potentially lowering gastric cancer risk .

- Carcinogenicity Studies : Various studies have investigated the relationship between dietary intake of nitrosamines and the incidence of gastric cancer, highlighting the importance of compounds like NTP in mitigating these risks .

Urinary Excretion Studies

NTP has been studied as a urinary biomarker for assessing exposure to nitrosating agents and understanding their relationship with gastric cancer etiology.

- Increased Excretion After LPS Injection : In experiments involving lipopolysaccharide (LPS) injections in rats, urinary excretion of NTP increased significantly, suggesting its role as a marker for inflammatory processes that may lead to increased nitrosation .

- Epidemiological Studies : A nested case-control study within a cohort in Shanghai examined urinary levels of various N-nitroso compounds, including NTP, to assess their association with gastric cancer risk. The findings underscored the relevance of urinary N-nitroso compounds as biomarkers for dietary exposure and cancer risk .

Synthesis and Research Applications

The synthesis of NTP has been explored for various research applications, including its use in studying the mechanisms of carcinogenesis and developing therapeutic strategies.

- Synthesis for Research : Researchers have synthesized various alicyclic N-nitroso compounds based on non-mutagenic forms like NTP to explore their biological effects and potential therapeutic uses .

- Chemopreventive Agents : The development of chemopreventive strategies against nitrosamine-induced carcinogenesis has included studies on agents that can inhibit the metabolic activation of N-nitrosamines, with NTP being a focal point due to its unique properties .

Table 1: Summary of Key Studies Involving N-Nitrosothioproline

作用机制

N-Nitrosothioproline exerts its effects primarily through its nitrite-trapping capacity. It reacts with nitrite to form a stable N-nitroso compound, thereby preventing the formation of more harmful N-nitroso compounds . The compound is excreted in urine without further metabolic change, indicating its stability and effectiveness in trapping nitrites .

相似化合物的比较

N-Nitrosoproline: Another nonmutagenic and noncarcinogenic N-nitroso compound found in human urine.

N-Nitrosomethylthioproline: Similar to N-nitrosothioproline but with a methyl group attached.

Uniqueness: this compound is unique due to its rapid nitrosation rate, which is nearly 1000 times faster than that of proline . This makes it highly effective in trapping nitrites and preventing the formation of carcinogenic N-nitroso compounds .

生物活性

N-Nitrosothioproline (NTPRO) is a nitrosated derivative of thioproline, a compound that has garnered attention due to its potential biological activities, particularly in relation to cancer research and detoxification mechanisms. This article explores the biological activity of NTPRO, examining its formation, mutagenicity, and implications in carcinogenesis through various studies and findings.

Formation and Characterization

NTPRO is synthesized through the nitrosation of thioproline under acidic conditions. The reaction kinetics have been studied extensively, revealing that thioproline acts as a nitrite scavenger, significantly inhibiting the formation of carcinogenic N-nitroso compounds. For instance, when thioproline is incubated with sodium nitrite at pH 3.0, more than 90% inhibition of N-nitroso-N-benzylmethylamine formation was observed .

Table 1: Kinetics of Nitrosation of Thioproline

| Condition | Inhibition (%) |

|---|---|

| 20 mM Thioproline at pH 3.0 | >90 |

| 5 mM Thioproline with 10 mM NaNO2 | ~50 |

This table summarizes the effectiveness of thioproline in inhibiting nitrosation reactions, indicating its potential role in reducing the risk associated with N-nitroso compounds.

Biological Activity and Mutagenicity

Research has shown that NTPRO is not mutagenic. Studies conducted using Salmonella typhimurium strains TA98 and TA100 demonstrated that NTPRO did not induce mutations either with or without metabolic activation (S9 mix) . This lack of mutagenicity suggests that while NTPRO is a product of nitrosation reactions, it does not exhibit direct DNA-damaging properties.

Carcinogenicity Studies

The role of NTPRO in carcinogenesis has been explored in several animal models. A notable study investigated the effects of thioproline on esophageal adenocarcinoma (EAC) development induced by N-nitroso compounds. In this study, rats treated with thioproline showed a significant reduction in EAC incidence compared to control groups, suggesting a protective effect against certain types of cancer .

Table 2: Incidence of Esophageal Adenocarcinoma in Rats

| Group | EAC Incidence (%) | Statistical Significance |

|---|---|---|

| Control (n=18) | 38.9 | P < 0.05 |

| Thioproline (n=13) | 0 |

This data indicates that thioproline may have chemopreventive properties against specific nitrosamine-induced cancers.

The proposed mechanisms through which NTPRO exerts its biological effects include:

- Nitrite Scavenging : Thioproline effectively traps nitrite, preventing the formation of harmful N-nitroso compounds in vivo .

- Inhibition of Nitrosation : By acting as a competitive inhibitor during the nitrosation process, thioproline reduces the levels of potentially carcinogenic compounds formed in the gastrointestinal tract .

- Modulation of Nitric Oxide Synthase : Some studies indicate that thioproline may influence nitric oxide synthase activity, which could play a role in inflammation-related carcinogenesis .

Case Studies

- Detoxification Studies : In a study where rats were administered N-nitrosodimethylamine (NDMA) alongside thioproline, no significant influence on NDMA-induced lethality was observed; however, increased urinary excretion of this compound was noted, indicating active detoxification processes at work .

- Human Dietary Intake : Investigations into dietary sources revealed that certain foods could lead to endogenous formation of NTPRO. Monitoring dietary intake and its correlation to esophageal cancer risk highlighted the importance of understanding how dietary components interact with nitrosation processes in humans .

属性

IUPAC Name |

(4R)-3-nitroso-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3S/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLMHMRNPVACGS-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CS1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CS1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601006946 | |

| Record name | (4R)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86594-16-3 | |

| Record name | (4R)-3-Nitroso-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86594-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosothioproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086594163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4R)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITROSO-4-THIAZOLIDINECARBOXYLIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPV8HS2K7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-Nitrosothioproline (NTPRO) and how is it formed in the human body?

A1: this compound (NTPRO), also known as N-nitrosothiazolidine-4-carboxylic acid, is a non-mutagenic nitrosamine formed in the human body through the reaction of thioproline with nitrite. [, ] This nitrosation process is significantly more efficient with thioproline compared to proline, making NTPRO a sensitive marker for assessing in vivo nitrosation. [, ]

Q2: What factors influence the formation of NTPRO in humans?

A2: Several factors can affect NTPRO formation. Dietary intake plays a significant role, particularly the consumption of foods rich in nitrates like vegetables. [] When these nitrates are converted to nitrites in the body, they can react with thioproline (found in foods like cod and mushrooms) to produce NTPRO. [, ] Additionally, cigarette smoking has been linked to increased urinary NTPRO levels. [, ] Furthermore, individuals with ascorbic acid deficiency exhibit markedly higher NTPRO excretion, suggesting a protective role of this vitamin against nitrosation. [, ]

Q3: How is NTPRO linked to inflammation and nitric oxide synthase (NOS) activity?

A3: Studies using ascorbic acid-deficient rats (ODS rats) have shown that inflammation induced by lipopolysaccharide (LPS) leads to a substantial increase in both nitrate and NTPRO excretion. [] This effect is attributed to the induction of nitric oxide synthase (NOS), an enzyme responsible for producing nitric oxide. [] The increased NOS activity generates reactive nitrogen species, including nitrosating agents like N2O3, which contribute to elevated NTPRO formation. []

Q4: Can NTPRO levels be used as a biomarker for any diseases?

A4: While not a direct biomarker for specific diseases, NTPRO excretion levels offer insights into the process of nitrosation within the body. [] Elevated levels might indicate increased nitrosative stress, a condition potentially linked to various chronic diseases, including cancer. [] For instance, although not directly correlated with stomach cancer rates, low urinary NTPRO levels in populations with the lowest stomach cancer risk suggest a possible association between lower endogenous nitrosation and reduced cancer susceptibility. []

Q5: What is the significance of thioproline in relation to NTPRO and human health?

A5: Thioproline acts as an effective nitrite-trapping agent in the body, preferentially reacting with nitrite to form NTPRO. [] Since NTPRO is considered non-carcinogenic and is excreted in urine, thioproline might play a protective role by scavenging nitrite and reducing the formation of potentially harmful N-nitroso compounds. [, ] This characteristic highlights the potential benefits of dietary thioproline intake. [, ]

Q6: Are there any known methods to reduce NTPRO formation in the body?

A6: Based on current research, maintaining a balanced diet with adequate ascorbic acid intake, avoiding excessive nitrate consumption, and abstaining from smoking are suggested strategies for minimizing NTPRO formation. [, , ] Additionally, incorporating foods naturally rich in thioproline could offer a dietary approach to trapping nitrite and potentially mitigating nitrosative stress. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。